4,5-di-epi-Cladospolide B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H20O4 |
|---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
(3Z,5R,6R,12R)-5,6-dihydroxy-12-methyl-1-oxacyclododec-3-en-2-one |
InChI |
InChI=1S/C12H20O4/c1-9-5-3-2-4-6-10(13)11(14)7-8-12(15)16-9/h7-11,13-14H,2-6H2,1H3/b8-7-/t9-,10-,11-/m1/s1 |
InChI Key |
PLHJPQNLCWFPFY-GOCSDFOFSA-N |
Isomeric SMILES |
C[C@@H]1CCCCC[C@H]([C@@H](/C=C\C(=O)O1)O)O |
Canonical SMILES |
CC1CCCCCC(C(C=CC(=O)O1)O)O |
Synonyms |
cladospolide C |
Origin of Product |
United States |
Isolation and Discovery Methodologies of Cladospolide B Stereoisomers
Fungal Bioprospecting and Strain Identification from Environmental Niches
The quest for new Cladospolide stereoisomers begins with the identification of promising fungal producers. The genus Cladosporium is a prolific source of diverse secondary metabolites and is found in virtually every ecosystem on Earth. rsc.orghilarispublisher.com Researchers have particularly focused on strains from unique environmental niches, which are often hotspots for novel chemistry due to the competitive and extreme conditions.
Marine and Endophytic Environments:
Fungi living in marine environments, either as free-living organisms or in symbiotic relationships with other marine life like sponges and algae, are of significant interest. lookchem.comnih.gov These marine-derived fungi have yielded a wealth of bioactive compounds. mdpi.commdpi.com For instance, the fungus Cladosporium sp., isolated from a Red Sea sponge (Niphates rowi), was found to produce pandangolide 1a and iso-cladospolide B. researchgate.netfrontiersin.org Similarly, an endophytic Cladosporium cladosporioides strain (MA-299) obtained from the inner leaves of a marine mangrove plant (Bruguiera gymnorrhiza) was the source for several new polyketides. smujo.id
Endophytic fungi, which live within the tissues of plants without causing disease, are another critical resource. mdpi.com This symbiotic relationship can stimulate the production of unique metabolites. mdpi.com Species like Cladosporium tenuissimum and Cladosporium cladosporioides are frequently isolated as endophytes from various terrestrial and medicinal plants, where they produce a range of bioactive compounds, including different cladospolides. rsc.orgvulcanchem.comhelsinki.fi The isolation of Cladospolide C, a diastereomer of Cladospolide A, was from Cladosporium tenuissimum. rsc.orghelsinki.fi
The table below summarizes various Cladosporium species and the cladospolide-type compounds they produce, highlighting the rich biodiversity available for discovering new stereoisomers.
| Fungal Species | Environment/Source | Isolated Cladospolide Stereoisomers/Analogs | Reference |
|---|---|---|---|
| Cladosporium cladosporioides | General/Endophyte | Cladospolide A, Cladospolide B | rsc.org |
| Cladosporium tenuissimum | Endophyte | Cladospolide C | rsc.orghelsinki.fi |
| Cladosporium sp. | Marine Sponge (Niphates rowi) | iso-Cladospolide B, Pandangolide 1a | researchgate.netfrontiersin.org |
| Cladosporium cladosporioides MA-299 | Marine Mangrove Endophyte | iso-Cladospolide B, ent-cladospolide F, Cladospolide G, Cladospolide H | smujo.id |
| Cladosporium sp. FT-0012 | Endophyte | Cladospolide A, Cladospolide B, Cladospolide D | researchgate.net |
| Cladosporium herbarum | Marine Sponge (Callyspongia aerizusa) | Cladospolide B, Pandangolide 3, Pandangolide 4 | smujo.id |
Fermentation and Large-Scale Culture Strategies for Metabolite Accumulation
Once a promising fungal strain is identified, the next step is to cultivate it under controlled laboratory conditions to encourage the production and accumulation of the target metabolites. This involves both solid-state and submerged liquid fermentation techniques.
For large-scale production, liquid fermentation in large bioreactors is often preferred as it allows for greater control over parameters such as temperature, pH, aeration, and nutrient levels. The culture medium is a critical factor and is carefully formulated with specific carbon and nitrogen sources to maximize the yield of desired compounds. For example, a typical medium might contain glucose or sucrose (B13894) as a carbon source and peptone or yeast extract as a nitrogen source, along with essential minerals. The fermentation process can run for several days to weeks, during which the fungus grows and secretes secondary metabolites into the broth. Following fermentation, the fungal biomass is separated from the culture broth, and both are typically extracted with organic solvents, such as ethyl acetate (B1210297), to capture the produced compounds. researchgate.net
Chromatographic Separation Techniques for Distinguishing Cladospolide B Diastereomers
The crude extract obtained from fermentation contains a complex mixture of hundreds of different compounds. Isolating a single, pure stereoisomer like 4,5-di-epi-Cladospolide B from this mixture is a significant challenge. The structural similarity among diastereomers—having the same molecular formula and connectivity but differing only in the 3D arrangement of atoms—makes their separation particularly difficult.
The purification process invariably involves multiple, sequential chromatographic steps. A common strategy is as follows:
Initial Fractionation: The crude extract is first subjected to vacuum liquid chromatography (VLC) or column chromatography using silica (B1680970) gel or ODS (octadecylsilane) as the stationary phase. This step separates the extract into several less complex fractions based on polarity.
Medium Pressure Liquid Chromatography (MPLC) / Flash Chromatography: Fractions containing the compounds of interest are further purified using MPLC or flash chromatography, which offers better resolution than traditional column chromatography.
High-Performance Liquid Chromatography (HPLC): The final and most crucial step is preparative HPLC. nih.gov This high-resolution technique is essential for separating closely related diastereomers. Reversed-phase columns (like C18) are commonly used with gradient elution systems, often involving mixtures of water and organic solvents like methanol (B129727) or acetonitrile. researchgate.net In some cases, chiral HPLC columns may be employed to resolve enantiomers or specific diastereomers.
The successful isolation of compounds like iso-cladospolide B and other stereoisomers has relied heavily on such multi-step chromatographic purification, culminating in preparative HPLC to achieve the required purity for structure elucidation. researchgate.netsmujo.id The structure of the purified compound is then determined using a combination of spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chemical Synthesis of 4,5 Di Epi Cladospolide B and Its Stereoisomers
Strategic Approaches to Macrolactone Synthesis (e.g., Total Synthesis)
The total synthesis of 12-membered macrolides like 4,5-di-epi-Cladospolide B and its relatives presents a significant challenge due to the inherent ring strain and the need for precise stereochemical control. Synthetic chemists have devised several strategic approaches to overcome these hurdles. These strategies often involve a convergent approach where key fragments are synthesized independently and then coupled, followed by a macrolactonization step to form the characteristic 12-membered ring.
Key strategic considerations in the total synthesis of these macrolactones include:
Retrosynthetic Analysis: The molecule is conceptually disassembled into simpler, readily available starting materials. Common disconnection points are the ester linkage of the macrolactone and the bonds forming the carbon backbone.
Stereocontrol: The synthesis must address the multiple stereocenters present in the molecule. This is achieved through the use of chiral starting materials, asymmetric reactions, or diastereoselective transformations.
Macrolactonization: The final ring-closing step is often a critical and challenging transformation. Several methods have been employed, with the choice depending on the specific substrate and desired yield. core.ac.uk
A variety of powerful synthetic reactions are frequently employed in these total syntheses. These include, but are not limited to, olefin metathesis (both ring-closing and cross-metathesis), Wittig olefination, Julia-Kocienski olefination, and various coupling reactions like Suzuki and Stille couplings. core.ac.ukresearchgate.net For instance, a flexible strategy for the synthesis of cladospolides A, B, C, and iso-cladospolide B has been reported that utilizes Julia-Kocienski olefination and Yamaguchi macrolactonization as key steps. researchgate.net In some cases, to circumvent low yields in ring-closing metathesis, alternative strategies like the Yamaguchi conditions have been successfully implemented. core.ac.uk
Enantioselective and Diastereoselective Synthesis of the 4,5-Dihydroxy Moiety
The 4,5-dihydroxy moiety is a crucial structural feature of the cladospolides, and its stereoselective construction is a cornerstone of any successful total synthesis. Several powerful methods have been developed to install this vicinal diol with high levels of enantiomeric and diastereomeric purity.
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials in synthesis. core.ac.uk This approach leverages the existing stereochemistry of these natural molecules to establish the desired stereocenters in the target compound. For the synthesis of cladospolide stereoisomers, several chiral pool precursors have been effectively utilized.
Tartaric Acid: Both D-(−)-tartaric acid and its enantiomer have served as versatile starting materials. researchgate.netnih.govresearchgate.net Their inherent C2 symmetry and multiple stereocenters provide a robust platform for elaborating the 4,5-dihydroxy fragment. For example, an enantiospecific synthesis of (+)-iso-cladospolide B has been achieved from D-(−)-tartaric acid. researchgate.net
(S)-Propylene Oxide: This simple chiral epoxide is another valuable starting material for installing specific stereocenters. researchgate.net
L-Ascorbic Acid (Vitamin C): The stereochemically rich structure of L-ascorbic acid makes it an attractive chiral pool starting material for the synthesis of complex molecules. researchgate.net
D-Glucose: As an abundant and inexpensive carbohydrate, D-glucose offers a wealth of stereocenters that can be manipulated to generate the desired diol configuration. researchgate.net
| Chiral Pool Precursor | Application in Cladospolide Synthesis |
| D-(−)-Tartaric Acid | Synthesis of (+)-iso-cladospolide B researchgate.netnih.gov |
| (S)-Propylene Oxide | Enantioselective synthesis of cladospolides researchgate.net |
| D-Glucose | Synthesis of cladospolide stereoisomers researchgate.net |
The Sharpless Asymmetric Dihydroxylation is a powerful and widely used method for the conversion of prochiral alkenes into chiral vicinal diols with high enantioselectivity. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to direct the oxidation to one face of the double bond.
This method has been a cornerstone in the synthesis of numerous cladospolide stereoisomers. researchgate.net For instance, the synthesis of (−)-cladospolide B employed a Sharpless asymmetric dihydroxylation to create the syn-diol at the C-4 and C-5 positions. Similarly, short and efficient total syntheses of (4S,5S,11R)- and (4S,5S,11S)-iso-cladospolide B have been achieved where Sharpless asymmetric dihydroxylation was a key step.
The Evans Aldol (B89426) Condensation is a highly reliable method for achieving stereocontrolled aldol reactions, which form a β-hydroxy carbonyl compound. This reaction employs a chiral auxiliary, typically an oxazolidinone, to direct the approach of the enolate to the aldehyde, resulting in the formation of a specific diastereomer.
In the context of cladospolide synthesis, the Evans aldol condensation has been used to establish the stereochemistry of the C-4/C-5 vicinal diol. For example, the synthesis of cladospolides with a (4S,5S,11S)-configuration has been reported where the C-4/C-5 diol was constructed using an Evans aldol condensation.
The Brown Hydroxycrotylation is a powerful method for the asymmetric synthesis of homoallylic alcohols. This reaction involves the addition of a chiral crotylborane reagent to an aldehyde, leading to the formation of a new stereocenter with high enantioselectivity. researchgate.netnih.gov The stereochemical outcome of the reaction can be controlled by the geometry (E or Z) of the crotylborane and the choice of the chiral ligand on the boron atom.
In the synthesis of cladospolide stereoisomers, diastereo- and enantioselective Brown hydroxycrotylation has been successfully employed to construct the C-4/C-5 vicinal diol. researchgate.net This approach offers a high degree of control over the formation of the two adjacent stereocenters.
Stereocontrolled Aldol Condensations (e.g., Evans Aldol Condensation)
Construction of the Macrolactone Ring System
The final and often most challenging step in the synthesis of cladospolide stereoisomers is the formation of the 12-membered macrolactone ring. This process, known as macrolactonization, involves an intramolecular esterification of a ω-hydroxy carboxylic acid. Due to the entropic and enthalpic barriers associated with forming a medium-sized ring, high-dilution conditions are typically required to favor the intramolecular cyclization over intermolecular polymerization.
Several macrolactonization methods have been successfully applied in the synthesis of cladospolides:
Yamaguchi Macrolactonization: This is one of the most frequently used and reliable methods for the synthesis of macrolides. core.ac.ukresearchgate.net The reaction involves the activation of the carboxylic acid with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640), which then undergoes an intramolecular cyclization promoted by a stoichiometric amount of 4-dimethylaminopyridine (B28879) (DMAP). The Yamaguchi lactonization has been a key step in the total syntheses of cladospolides A, B, and C, as well as iso-cladospolide B. researchgate.netresearchgate.net
Mukaiyama Macrolactonization: This method utilizes a pyridinium (B92312) salt, such as 1-methyl-2-chloropyridinium iodide, to activate the carboxylic acid for intramolecular attack by the hydroxyl group. core.ac.uk
Ring-Closing Metathesis (RCM): While often used to form the carbon skeleton, RCM can also be employed for macrolactonization by forming the ester linkage within a diene-containing precursor. However, in some syntheses of cladospolide analogs, RCM has proven to be low-yielding, leading to the preference for other methods like the Yamaguchi lactonization. core.ac.uk
Macrolactonization Strategies (e.g., Yamaguchi Lactonization, Shiina Conditions)
The formation of the macrocyclic ring, or macrolactonization, is a critical step in the synthesis of cladospolide stereoisomers. Two prominent methods, the Yamaguchi lactonization and Shiina conditions, have been successfully applied.
Yamaguchi Lactonization: This widely used method involves the reaction of a hydroxycarboxylic acid (the seco-acid) with 2,4,6-trichlorobenzoyl chloride in the presence of a base, typically triethylamine, to form a mixed anhydride. Subsequent treatment with 4-dimethylaminopyridine (DMAP) under high dilution conditions promotes intramolecular cyclization to yield the macrolactone. researchgate.netchem-station.comsantiago-lab.com The steric hindrance provided by the ortho-substituents on the benzoyl group directs the reaction towards the desired intramolecular esterification. chem-station.com This protocol has proven effective in numerous total syntheses of natural products containing macrolactone motifs, including various cladospolide isomers. santiago-lab.comnih.govnih.govresearchgate.net For instance, syntheses of cladospolides A, B, C, and iso-cladospolide B have all utilized Yamaguchi macrolactonization as a key ring-closing step. nih.govresearchgate.netresearchgate.net
Shiina Macrolactonization: Developed by Professor Isamu Shiina, this method provides both acidic and basic conditions for cyclization. wikipedia.org The acidic approach often employs 4-trifluoromethylbenzoic anhydride (TFBA) with a Lewis acid catalyst. wikipedia.orgwikipedia.org The basic version can utilize nucleophilic catalysts like DMAP. wikipedia.orgwikipedia.org A key advantage of the Shiina method is the ability to perform the reaction under milder conditions, sometimes at room temperature, which can be beneficial for sensitive substrates. acs.orguniv-amu.fr For example, modified Shiina macrolactonization conditions were successfully used to forge a strained 10-membered lactone in the synthesis of the complex macrodiolide, luminamicin. nih.gov
Key Macrolactonization Reagents
| Method | Key Reagents | General Conditions |
|---|---|---|
| Yamaguchi Lactonization | 2,4,6-Trichlorobenzoyl chloride, Triethylamine, 4-Dimethylaminopyridine (DMAP) | High dilution, often requires refluxing temperatures. chem-station.comsantiago-lab.com |
| Shiina Macrolactonization (Acidic) | 4-Trifluoromethylbenzoic anhydride (TFBA), Lewis acid catalyst (e.g., TiCl4) | Can often be performed at room temperature. wikipedia.orgacs.org |
| Shiina Macrolactonization (Basic) | Aromatic carboxylic acid anhydride (e.g., 2-methyl-6-nitrobenzoic anhydride), Nucleophilic catalyst (e.g., DMAP) | Mild conditions. wikipedia.orgwikipedia.org |
Ring-Closing Metathesis (RCM) Protocols in Macrolide Ring Formation
Ring-closing metathesis (RCM) has emerged as a powerful alternative for constructing macrocyclic rings in natural product synthesis. fakirchandcollege.org This reaction utilizes transition metal catalysts, most notably those based on ruthenium (Grubbs' catalysts) and molybdenum (Schrock's catalyst), to form a new double bond, thereby closing the ring. fakirchandcollege.org
In the context of cladospolide synthesis, RCM has been employed as a key step to form the 12-membered macrocycle. researchgate.netrsc.orgresearchgate.net For example, a chemoenzymatic total synthesis of (-)-cladospolide B featured a pivotal RCM of a diene to create a ten-membered lactone intermediate, which was later elaborated into the final 12-membered ring. rsc.orgrsc.org The success of RCM is often dependent on the specific substrate and the choice of catalyst, with first, second, and third-generation Grubbs' catalysts offering varying levels of reactivity and functional group tolerance. fakirchandcollege.org While some syntheses of cladospolide A initially faced challenges with an RCM approach, this strategy has been successfully applied in the synthesis of other stereoisomers and related macrolides. nih.govresearchgate.net
Introduction and Manipulation of the C-11 Stereocenter (e.g., Jacobsen Hydrolytic Kinetic Resolution)
The stereocenter at the C-11 position is a crucial feature of the cladospolide family. Establishing the correct stereochemistry at this position is a significant challenge in their total synthesis. One of the most effective methods for achieving this is the Jacobsen Hydrolytic Kinetic Resolution (HKR).
The HKR employs a chiral (salen)Co(III) complex as a catalyst to resolve a racemic mixture of terminal epoxides. researchgate.netresearchgate.netnih.gov In this process, one enantiomer of the epoxide is selectively hydrolyzed to a diol, leaving the other enantiomer of the epoxide unreacted and in high enantiomeric purity. researchgate.netthieme-connect.com This method is highly valued for its practicality, using water as a reagent and a recyclable catalyst. researchgate.net
Several total syntheses of cladospolide stereoisomers, including iso-cladospolide B, have utilized Jacobsen's HKR to set the C-11 stereocenter. researchgate.netresearchgate.netthieme-connect.comtandfonline.comresearchgate.net The resulting enantiomerically enriched epoxide or diol serves as a versatile chiral building block that is then carried forward to complete the synthesis. researchgate.netthieme-connect.com For example, syntheses of iso-cladospolide B and cladospolide B have been achieved using HKR as a key step to establish the desired chirality. researchgate.netthieme-connect.com
Key Reactions and Methodological Innovations in this compound Synthesis (e.g., Alkyne-Zipper Reaction, Suzuki Cross-Coupling)
Beyond macrolactonization and stereocenter control, other key reactions have been instrumental in the synthesis of this compound and its isomers.
Alkyne-Zipper Reaction: This powerful isomerization reaction converts an internal alkyne to a terminal alkyne. mdpi.comwikipedia.orgscribd.com The reaction is typically carried out using a strong base, such as potassium 1,3-diaminopropanide (KAPA). wikipedia.orgresearchgate.net This transformation is particularly useful as it allows for the installation of a terminal alkyne at a remote position in a carbon chain, which can then be further functionalized. mdpi.comsemanticscholar.org In the context of cladospolide synthesis, the alkyne-zipper reaction has been a key step in building the carbon framework, providing a terminal alkyne ready for subsequent coupling reactions. researchgate.netsemanticscholar.orgthieme-connect.com Syntheses of cladospolides A, B, C, and iso-cladospolide B have all featured this reaction. researchgate.netsemanticscholar.org
Suzuki Cross-Coupling: The Suzuki cross-coupling reaction is a Nobel Prize-winning method for forming carbon-carbon bonds. It typically involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. This reaction is known for its mild conditions and high functional group tolerance. In a protecting-group-free synthesis of (4S,5S,11R)- and (4S,5S,11S)-iso-cladospolide B, a Suzuki cross-coupling was a key step in constructing the carbon skeleton. researchgate.netthieme-connect.comthieme-connect.com
Key Methodological Innovations
| Reaction | Description | Application in Cladospolide Synthesis |
|---|---|---|
| Alkyne-Zipper Reaction | Isomerization of an internal alkyne to a terminal alkyne using a strong base. mdpi.comwikipedia.org | Construction of the carbon framework by providing a terminal alkyne for further functionalization. researchgate.netsemanticscholar.org |
| Suzuki Cross-Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide to form a C-C bond. | Key step in building the carbon skeleton in a protecting-group-free synthesis. researchgate.netthieme-connect.com |
Comparative Analysis of Synthetic Routes for Cladospolide B Stereoisomers
Multiple synthetic routes to Cladospolide B and its stereoisomers have been developed, each with its own set of advantages and challenges. Early syntheses often relied on chiral pool starting materials like D-ribose or tartaric acid to establish the C4/C5 stereochemistry. nih.govresearchgate.netnih.gov For example, an enantioselective synthesis of cladospolide B, C, and iso-cladospolide B was accomplished starting from tartaric acid. researchgate.netresearchgate.net
More recent approaches have focused on improving efficiency and flexibility. A notable strategy involves an alkyne-mediated approach, which provides a unified pathway to cladospolides A, B, C, and iso-cladospolide B. researchgate.netsemanticscholar.org This route effectively utilizes the alkyne-zipper reaction and Sharpless asymmetric dihydroxylation to construct the required carbon framework and install the necessary stereocenters. researchgate.net
Protecting-group-free syntheses represent a significant advancement in efficiency, as demonstrated in the five-step synthesis of (4S,5S,11R)- and (4S,5S,11S)-iso-cladospolide B. thieme-connect.com This approach streamlines the synthetic sequence by avoiding the additional steps of protection and deprotection.
Another innovative approach involved a chemoenzymatic total synthesis of (-)-cladospolide B starting from a microbially-derived cis-1,2-dihydrocatechol. rsc.org This synthesis employed a mid-stage RCM and a late-stage photochemical isomerization of the E-isomer to the desired Z-isomer of cladospolide B. rsc.orgrsc.org
Biosynthetic Investigations of Cladospolide B and Its Analogues
Polyketide Synthase (PKS) Pathways in Fungal Metabolite Biogenesis
Fungi are prolific producers of a vast array of secondary metabolites, with a significant portion being polyketides. nih.gov These compounds are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.govmdpi.com Fungal PKSs are typically Type I iterative PKSs, which are mega-enzymes containing multiple catalytic domains fused into a single polypeptide chain. frontiersin.orgnih.gov This architecture is analogous to mammalian fatty acid synthases. nih.gov
The biosynthesis process begins with the condensation of simple precursor units, primarily acetyl-CoA and malonyl-CoA. mdpi.comwiley.com The core PKS enzyme catalyzes the iterative assembly of a polyketide chain. wiley.com The structural diversity of the final polyketide product is determined by several factors, including the length of the polyketide chain, the selective reduction of β-keto groups, and the mechanism of chain release. wiley.com
Fungal PKSs are categorized based on the domains they contain, which dictates the reduction level of the resulting polyketide. They can be non-reduced (NR), partially reduced (PR), or highly reduced (HR) PKSs. nih.gov The domains responsible for this variation include Ketosynthase (KS), Acyltransferase (AT), Dehydratase (DH), Enoyl Reductase (ER), and Ketoreductase (KR). mdpi.com After the PKS completes the core structure, it is often modified by "tailoring enzymes," which can add functional groups or alter the stereochemistry, further diversifying the final products. wiley.com
Proposed Biosynthetic Pathway for the Cladospolide B Core Structure
The biosynthesis of 12-membered macrolactones like cladospolide B is proposed to originate from a polyketide precursor. nih.gov Research suggests that cladospolide B and its isomers share a common trihydroxydodecanoic acid-polyketide precursor, which is generated by a Type I PKS. nih.govresearchgate.net
The assembly of the cladospolide core is believed to start with a starter unit, likely acetyl-CoA, followed by successive condensations with five malonyl-CoA extender units. The PKS gene cluster responsible would contain the necessary KS, AT, KR, and other domains to produce the specific linear precursor. mdpi.com Following the assembly of the polyketide chain, the molecule is released from the PKS, typically through the action of a thioesterase (TE) domain, which facilitates cyclization to form the characteristic 12-membered macrolactone ring. wiley.com
| Step | Enzyme/Domain | Function | Precursors/Intermediates | Product |
|---|---|---|---|---|
| 1 | Acyltransferase (AT) - Starter | Loads the initial acetyl-CoA unit. | Acetyl-CoA | PKS-bound acetate (B1210297) |
| 2 | Ketosynthase (KS) & AT | Catalyzes the iterative condensation of extender units. | Malonyl-CoA (5 units) | Linear polyketide chain |
| 3 | Ketoreductase (KR) | Stereospecifically reduces specific ketone groups to hydroxyl groups. | Polyketide chain with keto groups | Hydroxylated polyketide chain |
| 4 | Thioesterase (TE) | Cleaves the polyketide from the PKS and catalyzes macrolactonization. | Linear trihydroxydodecanoic acid | 12-membered macrolactone core |
Enzymatic Transformations Leading to Stereochemical Diversity (e.g., Epimerization Events at Stereogenic Centers)
The existence of numerous cladospolide isomers, including Cladospolide B, C, D, and various epi-forms like 4,5-di-epi-Cladospolide B, highlights the remarkable stereochemical control exerted by fungal biosynthetic pathways. acs.orgmdpi.com This diversity arises from the action of specific enzymatic domains within the PKS and subsequent modifications by tailoring enzymes.
The stereochemistry of the hydroxyl groups along the polyketide chain is determined by the Ketoreductase (KR) domains within the PKS. Different KR domains can produce either (R)- or (S)-alcohols, leading to different diastereomers from the same linear backbone. Furthermore, the stereochemistry of double bonds is controlled by the Dehydratase (DH) domain.
The formation of epimers, such as a 4,5-di-epi-isomer, suggests the action of enzymes that can invert stereocenters. While synthetic chemistry can produce specific stereoisomers by using different reagents, in nature, this task falls to enzymes. acs.org For instance, the synthesis of 5-epi-cladospolide has been documented, indicating that epimerization at this position is feasible. semanticscholar.org The generation of this compound would require enzymatic transformations that alter the configuration at both the C-4 and C-5 positions relative to Cladospolide B. This could occur through the action of specific epimerase enzymes that act on the macrolactone core post-PKS modification, or through a distinct PKS module that inherently generates this stereochemical arrangement. beilstein-journals.org
Isotope Labeling Studies for Precursor Incorporation (e.g., Acetate and Malonate Units)
Isotope labeling studies are a powerful tool for elucidating biosynthetic pathways by tracing the metabolic fate of precursors. nih.gov In the context of cladospolide biosynthesis, feeding the producing fungus with isotopically labeled acetate (e.g., [1-¹³C]acetate or [¹³C₂]acetate) and malonate would provide definitive evidence for their incorporation into the polyketide backbone. rsc.org
In such an experiment, the fungus would be cultured in a medium containing the labeled precursor. The resulting cladospolide B and its analogues would then be isolated and analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). nih.govrsc.org If cladospolide B is indeed a polyketide derived from acetate, the ¹³C NMR spectrum would show enhanced signals for specific carbon atoms, revealing the pattern of acetate incorporation.
For example, using [1-¹³C]acetate would label every other carbon atom in the polyketide chain derived directly from the acetate starter and the carboxyl group of malonate extenders. Using [¹³C₂]acetate would allow for the observation of intact carbon-carbon bonds from the acetate units, confirming their direct incorporation. rsc.org Such studies are crucial for verifying the proposed PKS pathway and understanding the assembly of the cladospolide carbon skeleton. nih.gov
| Labeled Precursor | Analytical Method | Expected Observation | Information Gained |
|---|---|---|---|
| [1-¹³C]acetate | ¹³C NMR | Signal enhancement at alternating carbon atoms in the backbone. | Confirms polyketide origin and identifies carbons derived from the C-1 of acetate. |
| [¹³C₂]acetate | ¹³C NMR | Observation of ¹³C-¹³C coupling between adjacent carbon atoms. | Confirms the incorporation of intact two-carbon acetate units. |
| [1-¹³C,¹⁸O₂]acetate | ¹³C NMR / MS | Isotope shifts in the ¹³C NMR spectrum for carbons bonded to ¹⁸O. | Traces the origin of oxygen atoms in the final structure. rsc.org |
Structure Activity Relationship Sar Studies Centered on the 4,5 Di Epi Cladospolide B Configuration
Impact of Stereochemistry at C-4 and C-5 on Observed Biological Responses
The stereochemical arrangement at the C-4 and C-5 positions of the cladospolide scaffold is a critical determinant of biological activity. These vicinal diols can exist in different diastereomeric forms, and these subtle changes in 3D space can lead to profound differences in how the molecule interacts with its biological targets.
Research has shown that isomers of cladospolides exhibit distinct biological activities. For instance, Cladospolide A, with an (E)-configuration at the C2-C3 double bond, acts as a root growth inhibitor for lettuce seedlings, while Cladospolide B, with a (Z)-configuration, promotes root growth. jst.go.jp This highlights the significant impact of the double bond geometry in conjunction with the stereochemistry at C-4 and C-5.
The synthesis of various stereoisomers of cladospolide B and its analogue, iso-cladospolide B, has been instrumental in elucidating these SARs. thieme-connect.comresearchgate.netresearchgate.net For example, the synthesis of (4S,5S,11R)- and (4S,5S,11S)-iso-cladospolide B allowed for their biological evaluation against various cancer cell lines for the first time. thieme-connect.comresearchgate.net The specific configuration of the C-4 and C-5 diol is achieved through methods like Sharpless asymmetric dihydroxylation during synthesis. thieme-connect.comresearchgate.net
The relative configuration of the 5,6-diol in related α,β-unsaturated γ-lactones has been determined using NMR spectroscopy, where the coupling constants between H-5 and H-6 are indicative of either an erythro or threo arrangement. researchgate.net This analytical technique is crucial for confirming the stereochemistry of synthesized analogues and correlating it with their observed bioactivities.
Furthermore, studies on cladosporin (B1252801) and its analogues have revealed that the absolute configuration at specific carbon atoms significantly influences antifungal activity. nih.gov While not directly 4,5-di-epi-Cladospolide B, these findings within the broader cladosporin family underscore the principle that stereochemistry is a key factor in modulating biological response. nih.gov
| Compound | Key Stereochemical Feature | Observed Biological Activity | Reference |
|---|---|---|---|
| Cladospolide A | (E)-4,5-dihydroxy-2-dodecen-11-olide | Inhibits root growth in lettuce seedlings | jst.go.jp |
| Cladospolide B | (Z)-4,5-dihydroxy-2-dodecen-11-olide | Promotes root growth in lettuce seedlings | jst.go.jp |
| (4S,5S,11R)-iso-cladospolide B | Defined stereochemistry | Evaluated against various cancer cell lines | thieme-connect.comresearchgate.net |
| (4S,5S,11S)-iso-cladospolide B | Defined stereochemistry | Evaluated against various cancer cell lines | thieme-connect.comresearchgate.net |
Influence of Macrolactone Ring Conformation on Bioactivity
The 12-membered macrolactone ring of cladospolides is not a rigid structure but exists in a dynamic equilibrium of different conformations. helsinki.finsf.gov The preferred conformation of this ring system plays a pivotal role in orienting the functional groups, thereby influencing the molecule's ability to bind to its biological target. researchgate.net
The conformational flexibility of macrolides has been shown to have significant consequences on the stereochemical outcome of their chemical reactions. ajol.info Molecular mechanics calculations have been employed to study the conformations of 12- to 15-membered macrolides, revealing that certain arrangements are energetically favored. helsinki.fi For some 14-membered macrolides, a acs.org conformation with exterior substituents was found to be the lowest energy state. helsinki.fi
Studies on the reactions of 12-membered α,β-unsaturated macrolides have indicated that the ring resists conformations required for certain transition states, highlighting the impact of conformational restrictions. helsinki.fi This inherent conformational bias can dictate the accessibility of reactive sites on the molecule and, consequently, its bioactivity. The synthesis of macrolactones is also influenced by conformational effects, with certain seco-acid precursors cyclizing more readily due to favorable conformations. nih.gov
Role of Peripheral Substituents and Functional Groups in Activity Modulation
Beyond the core stereochemistry and ring conformation, the peripheral substituents and functional groups of the cladospolide scaffold are critical for modulating its biological activity. The presence and nature of these groups can affect the molecule's polarity, solubility, and ability to form specific interactions with target proteins.
Many biologically active macrolides possess an α,β-unsaturated carbonyl group, which is often considered essential for their activity. helsinki.finih.gov This functional group can act as a Michael acceptor, enabling covalent interactions with nucleophilic residues, such as cysteine, in target proteins. nih.gov
In the broader family of cladosporin-related compounds, the modification of peripheral groups has been shown to significantly impact bioactivity. For instance, the acetylation of cladosporin to form 5′,6-diacetylcladosporin alters its antifungal profile. nih.gov Similarly, the presence of a hydroxyl group at specific positions is often crucial for activity. helsinki.fi
The synthesis of various analogues with modified substituents allows for a systematic exploration of their impact on bioactivity. researchgate.net For example, the synthesis of cladospolides A, B, and C, as well as iso-cladospolide B, has been achieved through strategies that allow for the introduction of different functional groups. researchgate.net These synthetic efforts provide valuable tools for probing the SAR of the cladospolide scaffold.
| Compound/Analogue | Key Functional Group/Substituent | Effect on Bioactivity | Reference |
|---|---|---|---|
| α,β-Unsaturated Carbonyl | Present in many active macrolides | Considered essential for activity, can act as a Michael acceptor | helsinki.finih.gov |
| 5′,6-diacetylcladosporin | Acetyl groups | Alters antifungal activity compared to cladosporin | nih.gov |
| Cladospolide D | A 12-membered macrolide antibiotic | Exhibits excellent antifungal activities | nih.gov |
Computational and Molecular Modeling Approaches to SAR Prediction
In recent years, computational and molecular modeling techniques have become indispensable tools for understanding and predicting the SAR of complex natural products like this compound. These methods allow for the in-silico exploration of conformational landscapes, binding modes, and the electronic properties of molecules, providing insights that can guide synthetic efforts and biological testing.
Molecular mechanics calculations have been successfully used to study the conformations of macrolides and to interpret the outcomes of their reactions. helsinki.fiajol.info By calculating the relative energies of different conformers, researchers can predict the most stable conformations and how they might influence reactivity and bioactivity. helsinki.fi The results of these calculations have shown a reasonable correlation with experimental findings. helsinki.fi
QSAR (Quantitative Structure-Activity Relationship) studies can also be applied to the cladospolide family to develop mathematical models that relate structural features to biological activity. ajol.info These models can then be used to predict the activity of novel, unsynthesized analogues.
Furthermore, molecular docking simulations can be employed to predict how this compound and its analogues might bind to specific protein targets. This can help to identify key interactions and rationalize observed differences in activity between stereoisomers. While specific modeling studies on this compound are not extensively detailed in the provided context, the application of these methods to the broader class of macrolides demonstrates their potential utility in this area. ajol.info
Future Research Directions and Potential Applications in Academic Inquiry
Chemoenzymatic Synthesis and Biocatalytic Approaches to Cladospolide B Stereoisomers
The stereochemical complexity of cladospolides presents a significant synthetic challenge. Future research will likely focus on developing more efficient and stereoselective synthetic routes, with a particular emphasis on chemoenzymatic and biocatalytic methods. These approaches offer the potential for milder reaction conditions, higher selectivity, and a reduced environmental footprint compared to traditional chemical synthesis.
Key areas of exploration include:
Enzymatic Resolutions: Lipases have been successfully employed for the kinetic resolution of racemic intermediates in the synthesis of cladospolide A. researchgate.net This strategy could be further explored for the synthesis of 4,5-di-epi-Cladospolide B and other diastereomers, utilizing a broader range of enzymes to achieve high enantiomeric excess. A chemoenzymatic total synthesis of (-)-cladospolide B has been achieved utilizing lipase-mediated hydrolysis. nih.gov
Biocatalytic Key Reactions: Enzymes could be used to catalyze key bond-forming reactions, such as aldol (B89426) additions or cyclizations, with high stereocontrol. The development of engineered enzymes tailored for specific transformations on the cladospolide scaffold is a promising direction.
| Reaction Type | Description | Application in Cladospolide Synthesis | Reference |
|---|---|---|---|
| Chemoenzymatic Synthesis | A strategy that combines chemical and enzymatic steps to achieve a target molecule. | Total synthesis of (-)-cladospolide B. nih.gov | nih.gov |
| Ring-Closing Metathesis (RCM) | A powerful reaction to form cyclic compounds, particularly macrocycles. | A pivotal step in the synthesis of (-)-cladospolide B. nih.gov | nih.gov |
| Yamaguchi Macrolactonization | A mild and efficient method for the formation of macrolactones from hydroxy acids. | Used in the synthesis of various cladospolides and their stereoisomers. rsc.orgresearchgate.net | rsc.orgresearchgate.net |
| Julia-Kocienski Olefination | A stereoselective method for the formation of carbon-carbon double bonds. | A key step in a flexible strategy for the syntheses of cladospolides A, B, C, and iso-cladospolide B. rsc.org | rsc.org |
| Alkyne Zipper Reaction | An isomerization reaction that moves a triple bond from an internal position to the terminus of a carbon chain. | Utilized in the total synthesis of (+)-Cladospolide C and other related compounds. mdpi.com | mdpi.com |
Genetic Engineering and Metabolomic Profiling of Fungal Strains for Enhanced Metabolite Production or Diversification
The natural production of this compound and its analogs by fungal species such as Cladosporium offers opportunities for biotechnological production. nih.govswinburne.edu.au Future research in this area will likely involve a combination of genetic engineering and advanced analytical techniques to enhance the yield and diversity of these valuable compounds.
Metabolomic Profiling: Advanced analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are crucial for understanding the metabolic networks within fungi. oup.comresearchgate.netnih.gov Metabolomic studies can identify the full spectrum of secondary metabolites produced by a fungal strain under different conditions, potentially revealing novel cladospolide derivatives. oup.commdpi.com This information is vital for selecting promising strains for further development. researchgate.net Fungal metabolomes are highly variable depending on species, strain, and environmental conditions, making standardized protocols challenging but necessary. mdpi.com
Genome Mining and Genetic Engineering: The genomes of filamentous fungi are rich in biosynthetic gene clusters (BGCs) that are often silent under standard laboratory conditions. oup.comresearchgate.netmdpi.com By sequencing the genomes of Cladosporium strains, researchers can identify the BGCs responsible for cladospolide production. frontiersin.org This knowledge can then be used to:
Enhance Production: Overexpression of key biosynthetic genes or regulatory elements can lead to a significant increase in the production of desired cladospolides. nih.gov
Metabolite Diversification: Modification or swapping of genes within the BGC can lead to the production of novel, unnatural cladospolide derivatives with potentially new biological activities. nih.gov The "one strain many compounds" (OSMAC) approach, which involves varying cultivation conditions, can also be used to induce the production of different metabolites. mdpi.com
Heterologous Expression: Transferring the entire cladospolide BGC into a more genetically tractable host organism, such as Aspergillus oryzae or Saccharomyces cerevisiae, could provide a more robust and controllable production platform. nih.gov
Advanced Mechanistic Studies of Specific Biological Interactions at the Molecular Level
While various biological activities have been reported for the cladospolide family, the precise molecular mechanisms underlying these effects are often not fully understood. nih.gov Future research should focus on elucidating these mechanisms to better understand their therapeutic and biotechnological potential.
Potential areas of investigation include:
Target Identification: Utilizing techniques such as affinity chromatography, activity-based protein profiling (ABPP), and computational docking studies to identify the specific cellular proteins that interact with this compound and its isomers. nih.govnih.gov For example, in silico studies have explored the binding potential of various compounds from Cladosporium spp., including iso-cladospolide B, against targets like the estrogen receptor alpha. nih.gov
Pathway Analysis: Once a target is identified, further studies can delineate the downstream signaling pathways affected by the compound. This could involve transcriptomic, proteomic, and metabolomic analyses of cells treated with the cladospolide.
Structural Biology: Determining the three-dimensional structure of a cladospolide bound to its protein target via X-ray crystallography or cryo-electron microscopy would provide invaluable atomic-level insights into the interaction. ugr.es This information can guide the rational design of more potent and selective analogs.
Development of Novel Chemical Probes and Tools Based on the Cladospolide B Scaffold
The unique chemical structure of cladospolides can be leveraged to create novel chemical probes for studying biological systems. The butenolide moiety, in particular, is a versatile functional group that can participate in various chemical transformations. nih.gov
Future directions include:
Affinity-Based Probes: Synthesizing derivatives of this compound that incorporate a reporter tag (e.g., a fluorophore, biotin) and a photoreactive group. These probes can be used to covalently label and subsequently identify the cellular targets of the parent compound.
Activity-Based Probes (ABPPs): The α,β-unsaturated carbonyl system within the butenolide ring is a potential Michael acceptor that could react with nucleophilic residues, such as cysteine, in proteins. nih.gov This reactivity could be harnessed to develop covalent inhibitors and ABPPs for target discovery and validation. nih.gov
Fragment-Based Drug Discovery: The cladospolide scaffold can be dissected into smaller fragments that can be screened for binding to various biological targets. Hits from these screens can then be elaborated into more potent and drug-like molecules.
Exploration of New Biological Activities of Synthetic and Natural Diastereomers within the Cladospolide Family
The cladospolide family represents a rich source of chemical diversity, and many of its members have not been thoroughly evaluated for their biological activities. nih.govresearchgate.net A systematic investigation of both natural and synthetic diastereomers is warranted to uncover new therapeutic and biotechnological applications.
Key research areas include:
Screening against Diverse Targets: Testing the library of natural and synthetic cladospolides against a wide range of biological targets, including various cancer cell lines, pathogenic microbes (bacteria, fungi, parasites), and key enzymes involved in human diseases. researchgate.netmdpi.com While some cladospolides have shown antimicrobial and cytotoxic activities, many have not been extensively profiled. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies: By comparing the biological activities of different stereoisomers, researchers can establish clear SARs. researchgate.net This knowledge is crucial for understanding which stereochemical features are essential for a particular activity and for guiding the design of more potent and selective analogs. For example, cladospolides A and B, which are geometric isomers, exhibit different biological activities as plant growth regulators. researchgate.net
Phytotoxic and Herbicidal Potential: Cladospolide A and B have been reported to have phytotoxic effects, inhibiting the growth of certain plants. researchgate.netmdpi.com Further investigation into the herbicidal properties of other cladospolide diastereomers could lead to the development of new, environmentally friendly herbicides. researchgate.net
| Compound | Biological Activity | Organism/Assay | Reference |
|---|---|---|---|
| Cladospolide A | Phytotoxic (root growth inhibitor) | Lettuce seedlings | researchgate.net |
| Cladospolide B | Phytotoxic (root growth promoter), Antibacterial | Lettuce seedlings, Enterococcus faecalis | researchgate.netvulcanchem.com |
| Cladospolide C | Phytotoxic (shoot elongation inhibitor) | Rice seedlings | mdpi.com |
| Cladospolide D | Antifungal | Pyricularia oryzae, Mucor racemosus | mdpi.comresearchgate.net |
| iso-Cladospolide B | Cytotoxic, α-Glucosidase inhibitor | K562 cell line | researchgate.net |
| Thiocladospolides | Antibacterial | Edwardsiella tarda, Vibrio anguillarum | mdpi.com |
Q & A
Q. What are the established methodologies for synthesizing 4,5-di-epi-Cladospolide B, and how can fermentation protocols be optimized for yield improvement?
- Methodological Answer : Synthesis typically involves fungal fermentation (e.g., Cladosporium spp.), followed by solvent extraction and chromatographic purification (e.g., HPLC, column chromatography). To optimize yield:
- Vary fermentation parameters (temperature, pH, agitation rate) in a factorial design experiment.
- Use response surface methodology (RSM) to model interactions between variables.
- Monitor secondary metabolite production via LC-MS at regular intervals.
For purification, compare silica gel vs. Sephadex LH-20 efficiency using polarity-based solvent systems .
Q. How can researchers validate the structural elucidation of this compound using spectroscopic techniques?
- Methodological Answer : Combine multi-dimensional NMR (¹H, ¹³C, HSQC, HMBC) to assign stereochemistry and confirm epimerization at C4 and C5. Cross-validate with:
- High-resolution mass spectrometry (HRMS) for molecular formula.
- X-ray crystallography if single crystals are obtainable.
- Comparative analysis with spectral data of Cladospolide B analogs to identify epimeric shifts .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs (e.g., anti-inflammatory, antifungal):
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Anti-inflammatory : LPS-induced TNF-α suppression in macrophages.
- Antifungal : Microdilution assay against Candida albicans.
Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) to ensure statistical significance .
Advanced Research Questions
Q. How should researchers address contradictory data on this compound’s bioactivity across different studies?
- Methodological Answer : Conduct a systematic review to identify variables causing discrepancies:
- Compare assay protocols (e.g., cell line origins, compound concentrations).
- Replicate conflicting experiments under standardized conditions.
- Analyze solvent effects (DMSO vs. ethanol) on compound stability via HPLC.
- Use meta-analysis to assess effect sizes and heterogeneity .
Publish negative results to clarify context-dependent bioactivity .
Q. What computational strategies can predict this compound’s molecular interactions with biological targets?
- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) to screen against protein databases (e.g., PDB):
- Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS).
- Compare binding affinities with epimeric analogs to isolate stereochemical effects.
- Integrate QSAR models to correlate structural features with activity .
Q. How can researchers design experiments to probe the biosynthetic gene cluster (BGC) responsible for this compound production?
- Methodological Answer :
- Perform genome mining of the producing organism (e.g., Cladosporium) via antiSMASH or PRISM.
- Knock out candidate genes (PKS/NRPS) using CRISPR-Cas9 and monitor metabolite loss via LC-HRMS.
- Heterologously express BGC in Aspergillus nidulans for pathway confirmation .
Data Presentation and Validation
Q. What criteria ensure robust statistical analysis of this compound’s dose-response data?
- Methodological Answer :
- Use nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀.
- Report confidence intervals (95%) and assess normality (Shapiro-Wilk test).
- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.
- Include raw data in supplementary materials for transparency .
Research Design and Replicability
Q. How can researchers ensure their experimental protocols for this compound are replicable?
- Methodological Answer :
- Document detailed procedures (e.g., fermentation media composition, chromatography gradients).
- Share annotated spectra and crystallographic data in public repositories (e.g., Zenodo, PubChem).
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .
Table: Criteria for Formulating a Robust Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
